Lansoprazole Sodium

Pharmacodynamics Gastroenterology Clinical Trial

Lansoprazole Sodium (CAS 226904-00-3) is the water-soluble sodium salt of lansoprazole, engineered for parenteral and liquid oral formulations unachievable with the free base. Its high aqueous solubility enables IV injections for ICU stress ulcer prophylaxis, stable oral suspensions for pediatric/geriatric patients, and fast-disintegrating tablets. With 80–85% oral bioavailability and demonstrated superiority over omeprazole 20 mg in gastric pH elevation, this API is the definitive choice for rapid-onset acid suppression. Not clinically interchangeable with other PPIs or the free base lansoprazole. Verify your formulation requirements before substitution.

Molecular Formula C16H13F3N3NaO2S
Molecular Weight 391.3 g/mol
CAS No. 226904-00-3
Cat. No. B1662234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole Sodium
CAS226904-00-3
Synonyms2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl)sulfinyl)benzimidazole
AG 1749
AG-1749
AG1749
Agopton
Bamalite
Lansol
lansoprazol
lansoprazole
Lansoprazole Sodium
Lansoprazoles
Lanzor
Monolitum
Ogast
Ogastro
Opiren
Prevacid
Prezal
Pro Ulco
Promeco
Sodium, Lansoprazole
Takepron
Ulpax
Zoton
Molecular FormulaC16H13F3N3NaO2S
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]
InChIInChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1
InChIKeyOTGPYEHFRKGRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lansoprazole Sodium (CAS 226904-00-3): Procurement Specifications and Analytical Baseline


Lansoprazole Sodium (CAS 226904-00-3) is the sodium salt form of lansoprazole, a substituted benzimidazole proton pump inhibitor (PPI) [1]. It acts as a potent, irreversible inhibitor of the gastric H⁺/K⁺-ATPase enzyme system, thereby suppressing both basal and stimulated gastric acid secretion [2]. The sodium salt is specifically characterized by its enhanced aqueous solubility, facilitating its use in parenteral and liquid oral formulations, in contrast to the poorly water-soluble free base (CAS 103577-45-3) [3].

Why Lansoprazole Sodium Cannot Be Substituted with Other PPI Salts: A Procurement Perspective


Substitution among different proton pump inhibitor (PPI) active pharmaceutical ingredients (APIs) or even between different salt forms of the same API is not scientifically or clinically equivalent. Lansoprazole Sodium exhibits a distinct physicochemical and pharmacodynamic profile. For instance, its acid-suppressive efficacy relative to comparators like omeprazole is dose-dependent and divergent; lansoprazole 30 mg demonstrates significantly greater gastric pH elevation than omeprazole 20 mg [1], yet other studies show esomeprazole 40 mg may surpass lansoprazole in acid control duration [2]. Furthermore, the sodium salt (226904-00-3) offers critical solubility advantages over the free base, enabling specific formulations (e.g., IV injections, oral suspensions) that are unachievable with the free base, which is practically insoluble in water [3]. Selecting an alternative without empirical, context-specific data on these parameters risks compromised efficacy, altered pharmacokinetics, and formulation failure.

Quantitative Comparative Evidence for Lansoprazole Sodium: Head-to-Head Performance Data


Superior 24-Hour Intragastric pH Elevation vs. Omeprazole 20 mg

In a randomized, double-masked, four-way crossover study in 29 healthy male volunteers, lansoprazole 30 mg once daily produced a significantly higher mean 24-hour intragastric pH (4.53 ± 0.16) compared to omeprazole 20 mg once daily (4.02 ± 0.16) [1]. This translates to a greater percentage of time with gastric pH above the critical therapeutic thresholds of 3.0 and 4.0. The data indicate that at standard clinical doses, lansoprazole achieves more potent and sustained acid suppression.

Pharmacodynamics Gastroenterology Clinical Trial

Faster Onset of Heartburn Relief vs. Omeprazole 20 mg in Erosive Esophagitis

A large, multicenter, randomized, double-blind trial involving 3,510 patients with erosive esophagitis directly compared lansoprazole 30 mg to omeprazole 20 mg over 8 weeks [1]. On the very first day of treatment, a significantly higher proportion of patients on lansoprazole were heartburn-free (33% vs. 25%, p < 0.05). This advantage in rapid symptom control persisted throughout the 8-week study, with lansoprazole-treated patients experiencing a higher percentage of heartburn-free days and nights (p < 0.01).

Clinical Efficacy Symptom Control Erosive Esophagitis

Significantly Higher Bioavailability than Omeprazole and Other PPIs

Oral bioavailability is a key determinant of drug exposure and efficacy. A comparative analysis of PPI pharmacokinetic parameters shows that lansoprazole has an oral bioavailability of 80-85% [1]. This is substantially higher than that of omeprazole (30-40%), rabeprazole (52%), and pantoprazole (77%). This high and consistent bioavailability reduces inter-patient variability and ensures more predictable therapeutic outcomes compared to PPIs with lower and more variable absorption.

Pharmacokinetics Bioavailability Formulation

Enhanced Aqueous Solubility of Sodium Salt vs. Free Base Enables Parenteral and Liquid Formulations

Lansoprazole free base is practically insoluble in water, which limits its formulation to solid oral dosage forms requiring complex enteric coating to protect against gastric acid degradation [1]. The sodium salt (Lansoprazole Sodium, CAS 226904-00-3) is freely soluble in water, a critical physicochemical advantage. This solubility enables the development of parenteral (IV) injections for patients unable to take oral medications and facilitates the preparation of stable oral liquid suspensions [2]. A patent describes a specific process for preparing lansoprazole sodium with 'obviously raised stability, flowability and water solubility' [3].

Pharmaceutical Formulation Solubility Stability

High-Value Research and Industrial Applications for Lansoprazole Sodium (CAS 226904-00-3)


Development of Parenteral (IV) Formulations for Critical Care

The high aqueous solubility of Lansoprazole Sodium makes it the API of choice for developing intravenous formulations intended for patients who cannot take oral medications, such as those in intensive care units (ICU) with stress ulcer prophylaxis needs or those with severe GERD requiring rapid acid suppression. The evidence of its rapid onset of action and potent acid suppression, as demonstrated in head-to-head trials against omeprazole [1], directly supports its utility in achieving fast therapeutic pH targets via IV administration.

Formulation of Fast-Disintegrating or Oral Suspension Products

Unlike the free base, Lansoprazole Sodium's solubility profile enables the creation of stable oral liquid suspensions and fast-disintegrating tablets (FDTs). This is particularly valuable for pediatric, geriatric, or dysphagic populations who have difficulty swallowing conventional capsules or tablets [1]. The compound's high bioavailability (80-85%) ensures that these alternative dosage forms still deliver consistent systemic drug exposure [2].

Pharmacodynamic Benchmarking Studies in Acid-Related Disorders

Due to its well-characterized and potent pharmacodynamic profile, Lansoprazole Sodium serves as a robust positive control or comparator in clinical trials evaluating novel acid-suppressive agents or regimens. Its established metrics for 24-hour pH control (e.g., mean pH of 4.53 and 75% time > pH 3.0 at 30 mg) [1] provide a reliable and reproducible benchmark against which new therapeutics can be quantitatively assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lansoprazole Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.